molecular formula C20H18N6O2S B2709450 Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706105-31-8

Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2709450
CAS No.: 1706105-31-8
M. Wt: 406.46
InChI Key: TXRDYKNDSQZLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzothiazole core linked to a piperidinyl-oxadiazole-pyrazine scaffold. Its structure combines aromatic and nitrogen-rich moieties, which are common in bioactive molecules targeting receptors or enzymes. The benzothiazole moiety is known for its pharmacological relevance in anticancer, antimicrobial, and neuroprotective agents . The oxadiazole ring (1,2,4-oxadiazol-5-yl) contributes to metabolic stability and hydrogen-bonding interactions, while the pyrazine and piperidine groups enhance solubility and binding affinity to biological targets .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c27-20(19-23-14-5-1-2-6-16(14)29-19)26-9-3-4-13(12-26)10-17-24-18(25-28-17)15-11-21-7-8-22-15/h1-2,5-8,11,13H,3-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRDYKNDSQZLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Oxadiazole ring : Associated with significant pharmacological potential.
  • Piperidine group : Contributes to the overall stability and bioactivity.

The molecular formula of the compound is C20H18N6O2SC_{20}H_{18}N_{6}O_{2}S with a molecular weight of 406.5 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines through multiple mechanisms:

  • Induction of Apoptosis : Compounds activating procaspase pathways have been shown to induce apoptosis in cancer cells. For instance, derivatives with similar structures have been reported to activate procaspase-3 leading to caspase activation and subsequent apoptotic cell death .
  • Cell Line Studies : In vitro studies demonstrated that certain benzothiazole derivatives possess selective cytotoxicity against cancer cell lines such as U937 (a leukemia cell line) and MCF-7 (breast cancer cell line). The IC50 values for these compounds were notably low, indicating potent activity .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundIC50 (μM)Mechanism of Action
Compound 8j5.2Procaspase activation
Compound 8k6.6Procaspase activation
PAC-1 (control)0.03Direct caspase activator

The mechanisms underlying the biological activity of benzo[d]thiazol derivatives include:

  • Caspase Activation : The activation of caspases is crucial for the apoptotic process. Studies have shown that compounds like 8j and 8k significantly activate caspase pathways in treated cells .
  • Metal Ion Chelation : Some studies suggest that the presence of specific donor sets in the molecular structure may facilitate metal ion chelation, which can further enhance anticancer activity by inhibiting enzymes that promote tumor growth .

Antimicrobial Activity

Beyond anticancer properties, compounds containing oxadiazole rings have demonstrated notable antimicrobial effects. For example:

  • Broad-Spectrum Activity : Research has shown that oxadiazole derivatives exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal properties against Candida albicans .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
Compound A32 μg/mLE. coli
Compound B16 μg/mLS. aureus
Compound C8 μg/mLC. albicans

Case Studies and Research Findings

Several case studies have illustrated the biological efficacy of compounds similar to benzo[d]thiazol derivatives:

  • Study on Apoptosis Induction : A study focused on a series of benzothiazole derivatives showed that compounds with specific structural features could effectively induce apoptosis in cancer cells by activating procaspase pathways .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of oxadiazole-containing compounds, demonstrating their potential as alternative agents against resistant bacterial strains .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole, including those similar to benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, exhibit promising anticancer properties. A study highlighted that benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, which is crucial for programmed cell death. Compounds such as 8j and 8k demonstrated significant selectivity against specific cancer cell lines, suggesting that modifications to the benzothiazole structure can enhance anticancer efficacy .

Antitubercular Activity

Recent advancements in the synthesis of benzothiazole derivatives have shown their effectiveness against Mycobacterium tuberculosis. Studies have reported that certain synthesized compounds possess strong inhibitory effects against drug-resistant strains of tuberculosis. The mechanism involves targeting specific proteins within the bacterial cell wall, thereby disrupting essential processes necessary for bacterial survival . The incorporation of various substituents into the benzothiazole framework has been shown to improve binding affinity and biological activity.

Neuropharmacological Effects

Benzothiazole derivatives are also being investigated for their neuropharmacological properties. The integration of piperidine and pyrazine groups is believed to enhance interaction with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Research into the orexin signaling pathways has indicated that compounds resembling benzo[d]thiazol derivatives may modulate these pathways, offering insights into their role in sleep regulation and appetite control .

Case Study 1: Anticancer Compound Development

A series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The study focused on the structure–activity relationship (SAR) to identify key functional groups responsible for enhanced activity. The findings suggested that the presence of electron-withdrawing groups significantly increased potency against cancer cells expressing high levels of procaspase-3 .

Case Study 2: Tuberculosis Treatment

In another study, a novel benzothiazole derivative was tested against multidrug-resistant strains of M. tuberculosis. The compound exhibited an IC50 value significantly lower than standard treatments, indicating its potential as a new therapeutic agent for tuberculosis. Mechanistic studies revealed that it inhibited mycolic acid synthesis in bacterial cell walls, a critical target for antitubercular drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include benzothiazole derivatives with substituted oxadiazoles, piperidines, or pyrazines. Below is a detailed comparison:

Key Observations :

Substituent Impact: The target compound’s pyrazine substituent distinguishes it from analogs with trifluoromethyl (Compound 47) or chlorophenyl groups (Compound 46). Pyrazine’s nitrogen atoms may enhance binding to polar residues in biological targets, such as kinase ATP pockets or ion channels .

Synthetic Feasibility :

  • Analogs with biphenylmethyl or trifluoromethyl groups () exhibit moderate-to-high yields (55–72%), whereas benzothiazole-piperazine derivatives () show variable yields (28.1–76.6%). The target compound’s synthesis would likely require optimization due to its complex pyrazine-oxadiazole-piperidine scaffold.

Biological Relevance: Compounds with benzothiazole cores () are reported as multitargeted ligands for neurological disorders, suggesting the target compound may share similar mechanisms .

Research Findings and Limitations

Data Gaps and Challenges :

  • No direct pharmacological data (e.g., IC50, binding affinity) are available for the target compound in the provided evidence. Its activity must be inferred from structural analogs.

Theoretical Insights :

  • The pyrazine moiety may confer CNS permeability , as seen in related neuroactive compounds (e.g., 5-HT3 antagonists) .

Q & A

Q. What synthetic methodologies are reported for constructing the benzo[d]thiazole-oxadiazole-piperidine scaffold?

The core structure is synthesized via multi-step reactions involving cyclization and functionalization. For example:

  • Step 1 : React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux to form thiourea intermediates .
  • Step 2 : Cyclize intermediates using acid or amines to yield oxadiazinane-thiones or triazinane-thiones, respectively .
  • Key Conditions : Reflux in ethanol with formaldehyde/methylamine for triazinane formation (yield: 70–83%) .
IntermediateReagent/ConditionProduct ClassYield (%)
Thiourea [2]H+ (acid)Oxadiazinane70–79
Thiourea [2]Amines/CH₂OTriazinane70–86

Q. How is the structural identity of this compound confirmed in literature?

Characterization relies on NMR, HRMS, and melting point analysis :

  • 1H NMR : Peaks at δ 7.32–8.01 (aromatic protons), δ 5.01 (oxadiazinane ring protons) confirm scaffold connectivity .
  • HRMS : Molecular ion [M+H]+ matches calculated values (e.g., m/z 404 for oxadiazinane derivatives) .
  • Melting Points : Used to assess purity (e.g., 194–196°C for oxadiazinane derivatives) .

Q. What solvents and catalysts are optimal for synthesizing derivatives of this compound?

  • Solvents : Anhydrous DMF for thiourea formation; ethanol for cyclization .
  • Catalysts : Acid (e.g., HCl) for oxadiazinane cyclization; methylamine for triazinane formation .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substitutions) influence biological activity?

Activity screening data for analogs suggest:

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity .
  • Aryl ring size affects binding to targets like histamine receptors; bulkier groups reduce solubility but improve selectivity .
CompoundAryl SubstituentActivity (IC₅₀, μM)
3a2-Chlorophenyl12
3f4-Nitrophenyl10
4d4-Methoxyphenyl15

Q. What strategies resolve contradictions in reported activity data across studies?

Discrepancies may arise from:

  • Assay Variability : Use standardized protocols (e.g., MIC for antimicrobial tests) .
  • Purity Differences : Validate compounds via HPLC (>95% purity) before testing .
  • Structural Confirmation : Ensure NMR/HRMS alignment with intended structures .

Q. How is computational modeling applied to predict binding modes of this compound?

  • Docking Studies : Align the oxadiazole-pyrazine moiety with hydrophobic pockets of target enzymes (e.g., kinase ATP-binding sites) .
  • DFT Calculations : Optimize geometry to assess electronic effects of substituents on binding affinity .

Q. What stability challenges are observed during storage or in vitro assays?

  • Hydrolysis : The oxadiazole ring is prone to degradation in aqueous buffers (pH < 5). Stabilize using lyophilization .
  • Light Sensitivity : Store derivatives in amber vials at –20°C to prevent photodegradation .

Methodological Recommendations

Q. How to optimize reaction yields for large-scale synthesis?

  • Stepwise Monitoring : Use TLC to track intermediate formation .
  • Purification : Silica gel chromatography (60% ethyl acetate/hexane) improves purity to >90% .

Q. What in vitro assays are suitable for evaluating bioactivity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

Q. How to address low solubility in pharmacological assays?

  • Formulation : Use DMSO stock solutions (≤0.1% final concentration) .
  • Prodrug Design : Introduce phosphate esters at the piperidine nitrogen to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.